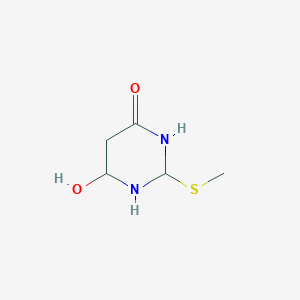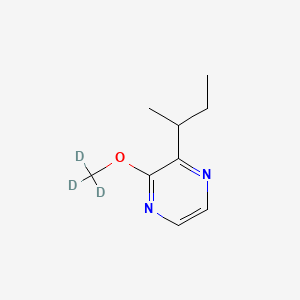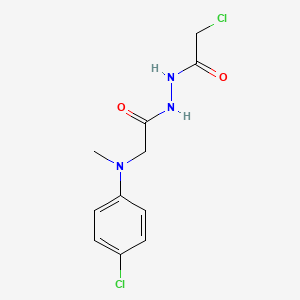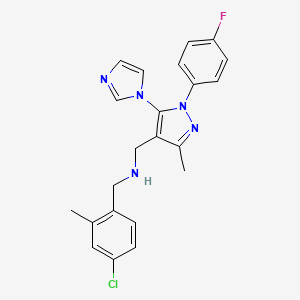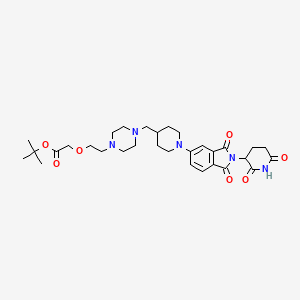
E3 Ligase Ligand-linker Conjugate 16
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
E3 Ligase Ligand-linker Conjugate 16 is a part of the proteolysis-targeting chimera (PROTAC) technology. PROTACs are bifunctional molecules that consist of a ligand for the target protein, a linker, and a ligand for the E3 ubiquitin ligase. These molecules are designed to induce the degradation of specific proteins by the ubiquitin-proteasome system, which is a crucial pathway for maintaining protein homeostasis in cells .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of E3 Ligase Ligand-linker Conjugate 16 involves several steps. Initially, the ligand for the E3 ubiquitin ligase is synthesized. This is followed by the attachment of a linker molecule, which is then connected to the ligand for the target protein. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to monitor the synthesis and ensure the quality of the final product .
化学反应分析
Types of Reactions
E3 Ligase Ligand-linker Conjugate 16 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction occurs .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols .
科学研究应用
E3 Ligase Ligand-linker Conjugate 16 has numerous applications in scientific research:
Chemistry: Used in the study of protein degradation pathways and the development of new synthetic methods.
Biology: Helps in understanding cellular processes and protein interactions.
Medicine: Potential therapeutic agent for diseases caused by protein dysregulation, such as cancer and neurodegenerative disorders.
Industry: Used in the development of new drugs and biotechnological applications.
作用机制
E3 Ligase Ligand-linker Conjugate 16 works by forming a ternary complex with the target protein and the E3 ubiquitin ligase. This complex facilitates the transfer of ubiquitin molecules to the target protein, marking it for degradation by the proteasome. The molecular targets and pathways involved include the ubiquitin-proteasome system and various signaling pathways that regulate protein degradation .
相似化合物的比较
Similar Compounds
Similar compounds to E3 Ligase Ligand-linker Conjugate 16 include:
Cereblon (CRBN) Ligands: Used in other PROTACs for targeted protein degradation.
Von Hippel-Lindau (VHL) Ligands: Another class of E3 ligase ligands used in PROTACs.
MDM2 Ligands: Target the MDM2 E3 ligase for protein degradation.
Uniqueness
This compound is unique due to its specific ligand-linker combination, which provides high selectivity and efficiency in targeting proteins for degradation. This specificity makes it a valuable tool in both research and therapeutic applications .
属性
分子式 |
C31H43N5O7 |
|---|---|
分子量 |
597.7 g/mol |
IUPAC 名称 |
tert-butyl 2-[2-[4-[[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidin-4-yl]methyl]piperazin-1-yl]ethoxy]acetate |
InChI |
InChI=1S/C31H43N5O7/c1-31(2,3)43-27(38)20-42-17-16-33-12-14-34(15-13-33)19-21-8-10-35(11-9-21)22-4-5-23-24(18-22)30(41)36(29(23)40)25-6-7-26(37)32-28(25)39/h4-5,18,21,25H,6-17,19-20H2,1-3H3,(H,32,37,39) |
InChI 键 |
IUQTUPLZJJRQOZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)COCCN1CCN(CC1)CC2CCN(CC2)C3=CC4=C(C=C3)C(=O)N(C4=O)C5CCC(=O)NC5=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-(1,3-dimethyl-5-oxo-1,2,4-triazol-4-yl)phenyl]-1-(2-methoxyethyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(trifluoromethyl)indole-7-carboxamide](/img/structure/B12364222.png)
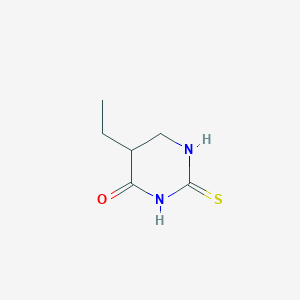
![5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B12364232.png)

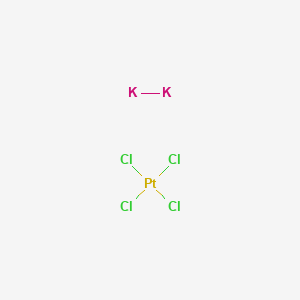
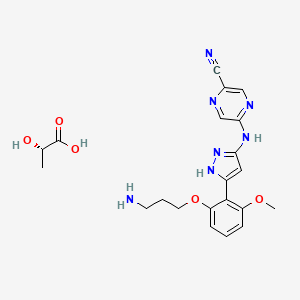
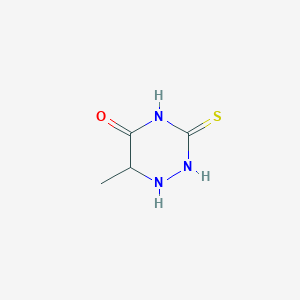
![4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-N-[2-({[(thiophen-2-yl)methyl]carbamoyl}amino)ethyl]benzamide](/img/structure/B12364260.png)
![(2S)-4-acetyl-2-[(2S)-(1,2,3,4-13C4)butan-2-yl]-3-hydroxy-(2,3,4,5-13C4)1,2-dihydropyrrol-5-one](/img/structure/B12364266.png)
